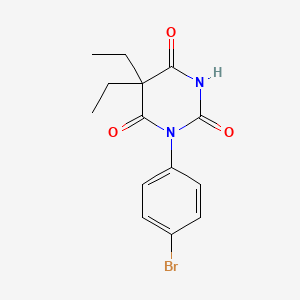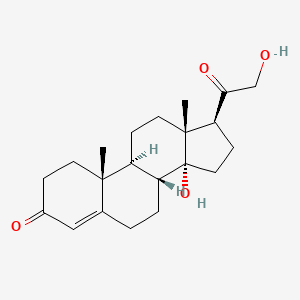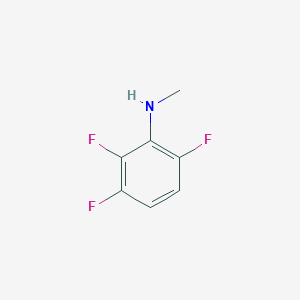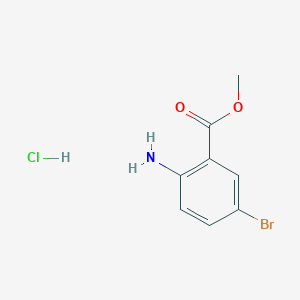
1-Docosanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Docosanol involves the reduction of docosanoic acid. One common method involves the catalytic reduction of docosanoic acid using palladium on carbon (Pd/C) and hydrogen (H2) to produce docosanoic acid, which is then esterified with methanol to produce methyl docosanoate. This ester is subsequently reduced using lithium aluminum hydride (LiAlH4) to yield 1-Docosanol .
Industrial Production Methods: In industrial settings, the production of 1-Docosanol typically involves large-scale catalytic hydrogenation processes. The aluminum salt of 1-Docosanol is then formed by reacting 1-Docosanol with aluminum chloride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Docosanol, aluminum salt undergoes various chemical reactions, including:
Oxidation: 1-Docosanol can be oxidized to form docosanoic acid.
Reduction: The reduction of docosanoic acid to 1-Docosanol is a key step in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Aluminum chloride (AlCl3) is used to form the aluminum salt of 1-Docosanol.
Major Products:
Oxidation: Docosanoic acid.
Reduction: 1-Docosanol.
Substitution: this compound.
Scientific Research Applications
1-Docosanol, aluminum salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Medicine: It is used in topical formulations for the treatment of cold sores and fever blisters.
Mechanism of Action
The mechanism of action of 1-Docosanol involves the inhibition of viral entry into host cells. It works by interfering with and stabilizing the host cell’s surface phospholipids, preventing the fusion of the viral envelope with the host cell membrane. This disruption prevents the virus from entering the cell and replicating .
Comparison with Similar Compounds
1-Eicosanol: A fatty alcohol with 20 carbon atoms, used in similar applications as 1-Docosanol.
1-Octadecanol: An 18-carbon fatty alcohol, also used as an emollient and emulsifier.
1-Hexadecanol: A 16-carbon fatty alcohol, commonly used in cosmetics and personal care products.
Uniqueness of 1-Docosanol, Aluminum Salt: this compound is unique due to its long carbon chain, which provides superior emollient and thickening properties compared to shorter-chain fatty alcohols. Its antiviral properties also make it valuable in medical applications, particularly in the treatment of herpes simplex virus infections .
Properties
CAS No. |
67905-30-0 |
|---|---|
Molecular Formula |
C66H135AlO3 |
Molecular Weight |
1003.8 g/mol |
IUPAC Name |
aluminum;docosan-1-olate |
InChI |
InChI=1S/3C22H45O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h3*2-22H2,1H3;/q3*-1;+3 |
InChI Key |
ONYTVGOUGQELKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)

![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
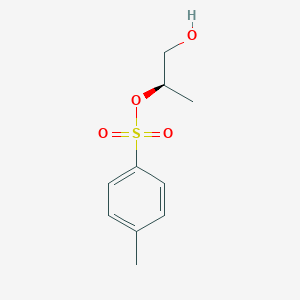
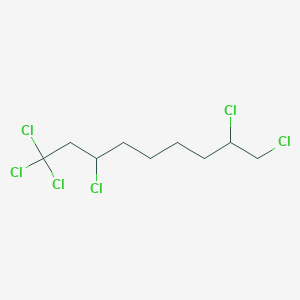

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
